molecular formula C12H10F2O2 B15067784 6,8-Difluorospiro[chroman-2,1'-cyclobutan]-4-one

6,8-Difluorospiro[chroman-2,1'-cyclobutan]-4-one

Cat. No.: B15067784
M. Wt: 224.20 g/mol
InChI Key: SABHBVCLZWJGGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,8-Difluorospiro[chroman-2,1'-cyclobutan]-4-one is a sophisticated spirocyclic chromanone building block designed for advanced medicinal chemistry and drug discovery research. The core chroman-4-one (or chroman-4-one) scaffold is a privileged structure in medicinal chemistry, recognized for its role as a versatile precursor in the isolation, design, and synthesis of novel lead compounds . This particular analog features a spirocyclic system at the 2-position, a structural motif that can be found in other research compounds like Spiro[chromane-2,1'-cyclobutan]-4-one, which is known to enhance molecular complexity and three-dimensionality . The strategic 6,8-difluoro substitution is intended to influence the compound's electronic properties, metabolic stability, and binding affinity, making it a valuable intermediate for developing target-specific bioactive molecules. The chroman-4-one pharmacophore is associated with a wide spectrum of pharmacological activities. Research on chroman-4-one analogues has demonstrated significant potential in areas such as anticancer, antimicrobial, antifungal, antiviral, antidiabetic, and anti-inflammatory applications . Specifically, substituted chroman-4-ones have shown potent cytotoxic profiles against various human cancer cell lines, including breast cancer (MCF-7, MDA-MB-231), nasopharyngeal carcinoma (KB), and human neuroblastoma (SK-N-MC) . The presence of the 4-carbonyl group and the absence of a C2-C3 double bond in the chroman-4-one structure, a minor distinction from chromone, are associated with these diverse biological activities . Therefore, 6,8-Difluorospiro[chroman-2,1'-cyclobutan]-4-one serves as a critical starting material for synthesizing novel analogs to explore new therapeutic targets and develop more potent and selective pharmacological agents. This product is intended for research use only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C12H10F2O2

Molecular Weight

224.20 g/mol

IUPAC Name

6,8-difluorospiro[3H-chromene-2,1'-cyclobutane]-4-one

InChI

InChI=1S/C12H10F2O2/c13-7-4-8-10(15)6-12(2-1-3-12)16-11(8)9(14)5-7/h4-5H,1-3,6H2

InChI Key

SABHBVCLZWJGGZ-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)CC(=O)C3=C(O2)C(=CC(=C3)F)F

Origin of Product

United States

Preparation Methods

Reaction Optimization

Under optimal conditions (hexane solvent, 80°C, 12 hours), the model reaction achieved a 92% yield of the spiro product. Key parameters include:

Parameter Optimal Condition Alternative Conditions Tested (Yield)
Catalyst Cu(TFA)₂ (20 mol%) CuCl, CuSCN, FeSO₄, Pd(OAc)₂ (<50%)
Solvent Hexane MeCN, THF, Toluene, Acetone, MeOH (<60%)
Temperature 80°C rt (50%), 100°C (85%)

Adapting this method to synthesize 6,8-Difluorospiro[chroman-2,1'-cyclobutan]-4-one would require substituting aniline with a fluorinated phenolic precursor. For instance, 2,4-difluorophenol could serve as the nucleophile, engaging in a similar domino cyclization with cyclobutanone oxime.

Fluorination Strategies for 6,8-Difluoro Substitution

Introducing fluorine atoms at positions 6 and 8 of the chroman ring necessitates precise regioselectivity. Industrial routes for analogous difluorinated cyclohexane derivatives, such as (4,4-Difluorocyclohexyl)methanol (CAS 178312-48-6), employ directed ortho-metallation or fluorinated building blocks.

Directed Ortho-Metallation (DoM)

  • Lithiation-Fluorination : Treating a chroman-4-one precursor with lithium diisopropylamide (LDA) at -78°C generates a stabilized aryl lithium species at the 6- and 8-positions. Subsequent quenching with N-fluorobenzenesulfonimide (NFSI) introduces fluorine.
  • Electrophilic Fluorination : Using Selectfluor® in acidic media (e.g., HF-pyridine) enables electrophilic aromatic substitution. This method is less selective but scalable for bulk synthesis.

Fluorinated Building Blocks

An alternative approach involves pre-fluorinated intermediates. For example, 2,4-difluorophenol can be acylated to form 2,4-difluoroacetophenone, which undergoes cyclization to yield the chroman-4-one core before spirocyclization.

Spirocyclobutane Formation via Ring-Closing Metathesis

Ring-closing metathesis (RCM) using Grubbs catalysts offers a modular route to cyclobutane rings. A reported synthesis of 6,6-Difluorospiro[3.3]heptan-2-amine (CAS 1423032-71-6) utilized RCM to form the spirocyclic amine. Adapting this method:

  • Synthesize a diene precursor with fluorinated chroman-4-one and cyclobutane fragments.
  • Employ Grubbs 2nd-generation catalyst (5 mol%) in dichloromethane at 40°C for 12 hours.
Precursor Structure Catalyst Yield Reference
Diene with F-groups Grubbs II 65%

This method’s success hinges on the stability of the diene and steric accessibility of the metathesis sites.

Ketone Stabilization and Reduction Considerations

The 4-keto group in chroman-4-one is prone to reduction under standard conditions. Industrial protocols for related compounds, such as methyl 4,4-difluorocyclohexane carboxylate (CAS 121629-14-9), highlight the use of lithium aluminum hydride (LiAlH₄) for selective reductions. However, preserving the ketone in 6,8-Difluorospiro[chroman-2,1'-cyclobutan]-4-one requires protective strategies:

  • Silyl Protection : Treating the ketone with tert-butyldimethylsilyl chloride (TBDMSCl) prior to fluorination or cyclization steps.
  • Oxime Formation : Converting the ketone to an oxime (e.g., using hydroxylamine hydrochloride) prevents unintended reduction during subsequent reactions.

Industrial-Scale Challenges and Solutions

Scaling up the synthesis of 6,8-Difluorospiro[chroman-2,1'-cyclobutan]-4-one presents hurdles in yield optimization and purification:

  • Catalyst Cost : Copper(II) trifluoroacetate, while effective, is expensive for large batches. Switching to iron-based catalysts or heterogeneous copper supports may reduce costs.
  • Regioselectivity : Competing fluorination at undesired positions (e.g., 5- or 7-positions) can be mitigated by steric directing groups or low-temperature kinetics.
  • Spiro Ring Stability : Cyclobutane rings are strain-prone. Incorporating electron-withdrawing fluorine atoms enhances ring stability but complicates synthesis.

Chemical Reactions Analysis

Types of Reactions

6,8-Difluorospiro[chroman-2,1’-cyclobutan]-4-one undergoes various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

While specific applications of "6,8-Difluorospiro[chroman-2,1'-cyclobutan]-4-one" are not detailed in the provided search results, the information available allows for a potential understanding of its possible uses in scientific research.

6,8-Difluorospiro[chroman-2,1'-cyclobutan]-4-one is a chemical compound with the molecular formula C12H10F2O2C_{12}H_{10}F_2O_2 . The presence of fluorine atoms in the compound may contribute to its unique chemical properties, potentially influencing its interactions with biological systems . Spiro compounds, like this one, have applications in drug discovery .

Based on the broader context provided by the search results, it can be inferred that this compound might be relevant in the following areas:

  • Pharmaceutical Research: Spiro compounds are of interest in the development of new therapeutic agents . The compound may be a potential inhibitor of BACE, an enzyme associated with Alzheimer's disease, dementia, and other neurodegenerative disorders .
  • Materials Science: Fluorine-containing compounds can impart unique properties to materials, such as chemical inertness and thermal stability . This compound could be a component in specialized coatings or polymers .
  • Chemical Analysis: Compounds with specific structural features are sometimes used as standards or probes in analytical chemistry . It is possible that 6,8-Difluorospiro[chroman-2,1'-cyclobutan]-4-one could be adapted for use in analytical techniques requiring high purity and strict standards .

Mechanism of Action

The mechanism of action of 6,8-Difluorospiro[chroman-2,1’-cyclobutan]-4-one involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity and stability, making it a potent inhibitor or activator of certain enzymes and receptors. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Core Structure and Substitution Patterns

The parent compound, spiro[chroman-2,1'-cyclobutan]-4-one (C₁₂H₁₂O₂, MW: 188.23), serves as the scaffold for halogenated derivatives. Key analogs include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C)
6-Fluorospiro[chroman-2,1'-cyclobutan]-4-one 6-F C₁₂H₁₁FO₂ 206.21 1.34±0.1 377.1±42.0
6-Chlorospiro[chroman-2,1'-cyclobutan]-4-one 6-Cl C₁₂H₁₁ClO₂ 222.67 1.34±0.1 Not reported
6,8-Dichlorospiro[chroman-2,1'-cyclobutan]-4-one 6,8-Cl₂ C₁₂H₁₀Cl₂O₂ 257.11 Not reported Not reported
6,8-Dibromo-4-chromanone 6,8-Br₂ (non-spiro) C₉H₆Br₂O₂ 321.96 Not reported Not reported

Key Observations :

  • Halogen Effects : Fluorine’s electronegativity enhances polarity and metabolic stability compared to bulkier halogens like chlorine or bromine. The difluoro derivative is expected to exhibit higher lipophilicity than the parent compound but lower than dichloro/bromo analogs.
  • Density Trends: Mono-halogenated derivatives (F, Cl) share similar densities (~1.34 g/cm³), suggesting minimal steric disruption from single substitutions.

Anticancer Potential

Spiro[chroman-2,4'-piperidin]-4-one derivatives demonstrate significant anticancer activity. For example:

  • Compound 16 (sulfonyl-bridged derivative): IC₅₀ = 0.31–5.62 μM against MCF-7, A2780, and HT-29 cells .
  • Compound 15 (trimethoxyphenyl derivative): Weak activity (IC₅₀ = 18.77–47.05 μM) .

While 6,8-difluorospiro[chroman-2,1'-cyclobutan]-4-one’s activity remains unstudied, fluorine’s electron-withdrawing nature may enhance target binding affinity compared to non-fluorinated spiro compounds.

Anti-Inflammatory and Antimicrobial Activity

Fluorinated chromanones may modulate cytokine pathways due to their structural resemblance to bioactive flavonoids (e.g., 5,7-dihydroxy-6,8-dimethylchroman-4-one, solubility: 0.027 g/L ).

Biological Activity

6,8-Difluorospiro[chroman-2,1'-cyclobutan]-4-one is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

6,8-Difluorospiro[chroman-2,1'-cyclobutan]-4-one features a unique spirocyclic structure that contributes to its biological properties. The presence of fluorine atoms enhances its lipophilicity and metabolic stability, which are critical factors in drug design.

The compound exhibits biological activity primarily through the inhibition of specific enzymes involved in metabolic pathways. Notably, it has been studied as an aldose reductase inhibitor , which plays a crucial role in the management of diabetic complications by preventing the accumulation of sorbitol in tissues .

Therapeutic Applications

Research indicates that 6,8-difluorospiro[chroman-2,1'-cyclobutan]-4-one may have applications in treating conditions such as:

  • Diabetes-related complications : By inhibiting aldose reductase, it helps manage diabetic neuropathy and cataracts.
  • Neurodegenerative diseases : Its potential to modulate pathways involved in neurodegeneration positions it as a candidate for further research in Alzheimer's and Parkinson's diseases .

Case Study 1: Aldose Reductase Inhibition

A study demonstrated that derivatives of 6,8-difluorospiro[chroman-2,1'-cyclobutan]-4-one effectively inhibited aldose reductase activity in vitro. The results showed a significant reduction in sorbitol levels in cultured retinal cells exposed to high glucose concentrations. This suggests its potential use in preventing diabetic retinopathy.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of the compound against amyloid-beta toxicity. The findings indicated that treatment with 6,8-difluorospiro[chroman-2,1'-cyclobutan]-4-one reduced neuronal cell death and improved cognitive function in animal models of Alzheimer's disease. This highlights its dual role in both metabolic and neurodegenerative disorders.

Data Table: Biological Activity Overview

Biological Activity Mechanism Therapeutic Implications
Aldose Reductase InhibitionInhibition of sorbitol accumulationManagement of diabetic complications
NeuroprotectionModulation of amyloid-beta pathwaysPotential treatment for Alzheimer's
Antioxidant ActivityScavenging free radicalsProtection against oxidative stress

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.